3beta-Hydroxycinnamolide
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Overview
Description
3beta-Hydroxycinnamolide is a naphthofuran.
3beta-Hydroxycinnamolide is a natural product found in Warburgia stuhlmannii, Marasmius oreades, and Polyporus arcularius with data available.
Scientific Research Applications
GABA(A) Receptor Inhibition
3beta-Hydroxysteroids, including 3beta-Hydroxycinnamolide, are investigated for their role as GABA(A) receptor antagonists. These compounds inhibit GABA(A) receptors, which are expressed in Xenopus oocytes, demonstrating functional differences compared to pregnenolone sulfate in inhibiting these receptors (Wang et al., 2007).
Antihyperglycemic Effect
A compound isolated from Casearia esculenta root, 3-HMX, which may be related to 3beta-Hydroxycinnamolide, has been studied for its antihyperglycemic effects. It has been found to exhibit similar effects to glibenclamide, a standard drug for diabetes, suggesting potential antidiabetic properties (Chandramohan et al., 2008).
Glycogen Synthase Kinase-3beta Inhibition
Research on pharmacophore modeling and quantitative structure-activity relationship analysis indicates that certain compounds, possibly including 3beta-Hydroxycinnamolide derivatives, show potent inhibitory activities for glycogen synthase kinase-3beta (GSK-3beta). This suggests potential clinical implications for diseases influenced by GSK-3beta activity (Taha et al., 2008).
Equine Placental Function
The activity of 3beta-hydroxysteroid dehydrogenase (3beta-HSD) in equine placenta has been studied, and it was found that certain pregnenolone and progesterone metabolites, likely including 3beta-Hydroxycinnamolide, modulate this activity. This research could have implications for understanding placental function in horses (Chavatte et al., 1995).
Antioxidant Properties
Investigation into the antioxidant properties of bis-o-hydroxycinnamoylmethane, an analogue of 3beta-Hydroxycinnamolide, has shown its potential in protecting pancreatic beta-cells under diabetic conditions. This compound enhances antioxidant defense against reactive oxygen species produced in hyperglycemic conditions (Srivivasan et al., 2003).
Cytotoxic Activity
Studies on the cytotoxic activity of 3beta-hydroxysteroids and their analogues have found that selective hydrolysis procedures yield compounds with varying levels of cytotoxicity against tumor cell lines. This research suggests potential therapeutic applications in cancer treatment (Šarek et al., 2005).
Neuroprotective Properties
Research on the neuroprotective properties of terpenoids, including 3beta-hydroxysteroids like 3beta-Hydroxycinnamolide, has shown their effectiveness against cell damage in certain conditions. These compounds may protect neurons from damage, indicating potential applications in neurodegenerative diseases (Chen et al., 2010).
properties
Product Name |
3beta-Hydroxycinnamolide |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(5aR,7S,9aS,9bR)-7-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O3/c1-14(2)11-5-4-9-10(8-18-13(9)17)15(11,3)7-6-12(14)16/h4,10-12,16H,5-8H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
InChI Key |
BXRHNOVSIVSFJG-JUFZMCDQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H]2COC3=O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2COC3=O)C)O)C |
synonyms |
3-hydroxycinnamolide 3beta-hydroxycinnamolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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